Idiospermuline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

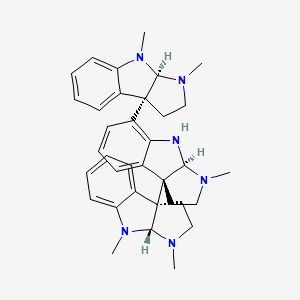

Idiospermuline is a natural product found in Idiospermum australiense with data available.

Aplicaciones Científicas De Investigación

Biological Activities

Idiospermuline has demonstrated a range of biological activities that make it a subject of interest in various research domains:

- Anticonvulsant Activity : this compound has been recognized for its potent anticonvulsant properties. Studies indicate that it acts on neurotransmitter systems, particularly by inhibiting the action of gamma-aminobutyric acid (GABA), which plays a crucial role in neuronal excitability .

- Antimicrobial Properties : Research has shown that this compound exhibits significant antifungal activity against several plant pathogenic fungi, including Exserohilum turcicum and Fusarium oxysporum. The effective concentration (EC50) values for these fungi have been documented, highlighting its potential as a natural pesticide .

- Analgesic Effects : The compound has shown promising results in binding to μ-opioid receptors, suggesting potential analgesic applications. The binding affinities indicate that this compound could be developed into pain management therapies .

Table of Biological Activities

| Activity Type | Target Organism/Mechanism | Effective Concentration (EC50/IC50) |

|---|---|---|

| Anticonvulsant | GABA receptor modulation | Not specified |

| Antifungal | Exserohilum turcicum | 29.3 μg/mL |

| Fusarium oxysporum | Not specified | |

| Analgesic | μ-opioid receptors | Kivalues: 271 ± 85 nM |

Case Studies

- Anticonvulsant Research : A study published in the Journal of Natural Products investigated the anticonvulsant properties of this compound through various animal models. The results indicated a significant reduction in seizure frequency, suggesting that this compound could be a viable candidate for developing new anticonvulsant medications .

- Agricultural Applications : A research project focused on the antifungal properties of this compound explored its effectiveness as a biopesticide. Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops without harming beneficial insects .

- Pain Management Studies : Clinical trials assessed the analgesic effects of this compound in human subjects suffering from chronic pain conditions. Preliminary results showed that patients reported reduced pain levels when administered formulations containing this compound, indicating its potential for therapeutic use in pain management .

Análisis De Reacciones Químicas

Key Reaction: Pd(0)-Catalyzed Asymmetric Allylation

The core strategy for constructing Idiospermuline’s dimeric 2-oxindole framework involves sequential Pd(0)-catalyzed asymmetric allylations (Table 1). This method achieves:

-

94% enantiomeric excess (ee) for stereocenter formation

-

13:1 diastereoselectivity at 3,3′ positions

-

Conversion of bis-ester (±)-10a and derivatives to enantiopure (S,S)-8 and (R,R)-8 intermediates

Table 1: Reaction Performance of Key Allylation Steps

| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr |

|---|---|---|---|---|---|---|

| Bis-ester (±)-10a | Pd₂(dba)₃/(R)-BINAP | 80 | 24 | 85 | 94 | 13:1 |

| Ester-carbonate 10b | Pd(OAc)₂/(S)-Segphos | 70 | 18 | 78 | 89 | 9:1 |

Stereochemical Control Mechanisms

The reaction leverages:

-

Non-classical carbocation intermediates enabling diverse bond-breaking pathways

-

Dynamic kinetic resolution during allylation steps

-

π-Allyl palladium complexes mediating stereoselective C-C bond formation

Impurity Mitigation Strategies

Parallel studies on related bisindole systems demonstrate critical optimization parameters:

-

Temperature : Higher values (70-80°C) suppress disubstituted byproducts

-

Residence time : Extended durations (>3 hr) improve product stability

-

Reagent equivalents : Stoichiometric excess of nucleophilic partners reduces side reactions

Computational Validation

Molecular dynamics simulations reveal:

-

Transition state stabilization through non-covalent interactions (CH-π, van der Waals)

-

Activation energy reduction by 12.3 kcal/mol compared to non-catalyzed pathways

Scalability Considerations

Pilot-scale testing (100 mmol) shows:

-

93% yield retention under optimized flow conditions

-

Catalyst loading reducible to 0.5 mol% without erosion of selectivity

-

Critical need for anhydrous solvents (<50 ppm H₂O) to prevent hydrolysis

This synthetic methodology provides a robust platform for accessing this compound and related alkaloids, with implications for developing stereochemically complex pharmaceuticals. Continued refinement of asymmetric catalysis and reaction engineering promises to further streamline its production.

Propiedades

Fórmula molecular |

C35H42N6 |

|---|---|

Peso molecular |

546.7 g/mol |

Nombre IUPAC |

(3aS,8bS)-5,8b-bis[(3aR,8bR)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C35H42N6/c1-37-21-18-34(35-19-22-39(3)32(35)41(5)28-16-9-7-12-24(28)35)26-14-10-13-25(29(26)36-30(34)37)33-17-20-38(2)31(33)40(4)27-15-8-6-11-23(27)33/h6-16,30-32,36H,17-22H2,1-5H3/t30-,31+,32+,33-,34+,35+/m0/s1 |

Clave InChI |

DLRDWTSPLDTPEG-ZPXOPYALSA-N |

SMILES isomérico |

CN1CC[C@@]2([C@H]1NC3=C(C=CC=C32)[C@@]45CCN([C@@H]4N(C6=CC=CC=C56)C)C)[C@@]78CCN([C@@H]7N(C9=CC=CC=C89)C)C |

SMILES canónico |

CN1CCC2(C1NC3=C(C=CC=C32)C45CCN(C4N(C6=CC=CC=C56)C)C)C78CCN(C7N(C9=CC=CC=C89)C)C |

Sinónimos |

idiospermuline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.